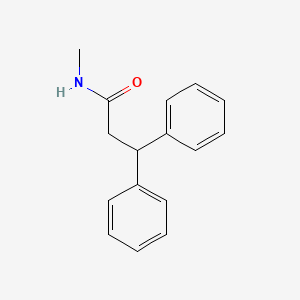
N-Methyl-beta-phenylbenzenepropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-beta-phenylbenzenepropanamide is a chemical compound with the molecular formula C16H17NO. It is known for its complex structure, which includes a phenyl group, a benzene ring, and a propanamide moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-beta-phenylbenzenepropanamide typically involves the reaction of N-methylbenzylamine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-beta-phenylbenzenepropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides.
Applications De Recherche Scientifique
N-Methyl-beta-phenylbenzenepropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Methyl-beta-phenylbenzenepropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
N-Methyl-beta-phenylbenzenepropanamide can be compared with other similar compounds such as N-phenylpropionamide and N-methylbenzamide. While these compounds share some structural similarities, this compound is unique due to its specific substitution pattern and the presence of both phenyl and benzene rings. This uniqueness contributes to its distinct chemical and biological properties .
List of Similar Compounds
- N-Phenylpropionamide
- N-Methylbenzamide
- Benzenepropanamide
Propriétés
Formule moléculaire |
C16H17NO |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
N-methyl-3,3-diphenylpropanamide |
InChI |
InChI=1S/C16H17NO/c1-17-16(18)12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,17,18) |
Clé InChI |
DBUBYNLFHWVMRH-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


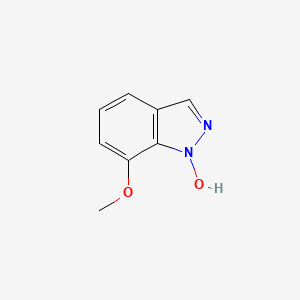
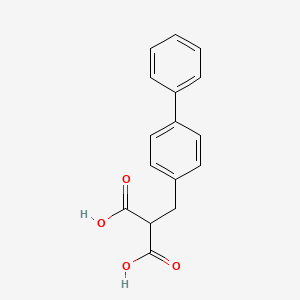
![4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-](/img/structure/B12285191.png)

![(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12285202.png)
![Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one](/img/structure/B12285204.png)


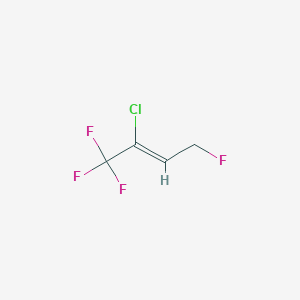
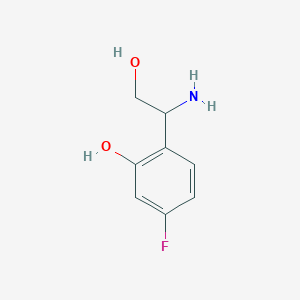
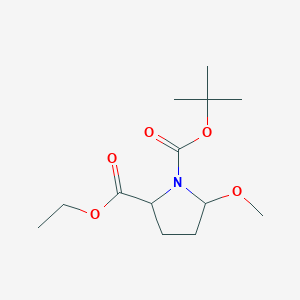

![1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)-](/img/structure/B12285267.png)

